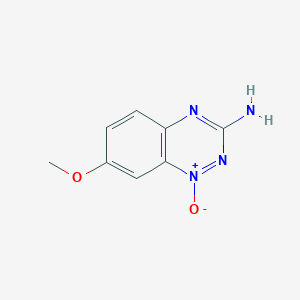

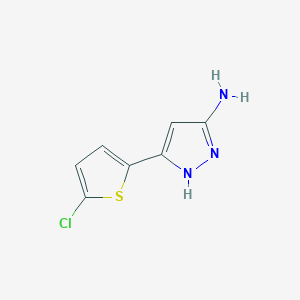

5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes information such as the compound’s melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique

Catalytic Synthesis and Antioxidant Applications

One study focused on the catalytic synthesis of novel chalcone derivatives from "5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine" for potential antioxidant applications. These derivatives exhibited in vitro antioxidant activity and were further analyzed through molecular docking, ADMET, QSAR, and bioactivity studies, revealing strong interactions with protein tyrosine kinase and significant binding affinities (G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021).

Anticancer and Antiangiogenic Effects

Another research highlighted the synthesis of novel thioxothiazolidin-4-one derivatives incorporating "5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine" to investigate their anticancer and antiangiogenic effects. These derivatives showed significant inhibitory effects on tumor growth and endothelial proliferation, suggesting their potential as candidates for anticancer therapy (S. Chandrappa, H. Chandru, A. Sharada, et al., 2010).

Apoptosis Induction in Cancer Therapy

Research into 3-aryl-5-aryl-1,2,4-oxadiazoles, including a derivative closely related to "5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine," identified these compounds as apoptosis inducers with potential as anticancer agents. The study found that certain derivatives have good activity against breast and colorectal cancer cell lines, providing a basis for future cancer therapy development (Han-Zhong Zhang, S. Kasibhatla, J. Kuemmerle, et al., 2005).

Molecular Dynamics and Anticancer Activity

Further research synthesized amide derivatives related to "5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine" for breast cancer treatment, incorporating graph theoretical analysis and in silico modeling. These compounds demonstrated promising antiproliferative activity against the human breast cancer cell line MCF7, with potential implications for designing more effective anticancer compounds (T. Panneerselvam, Selvaraj Kunjiappan, S. Govindaraj, et al., 2022).

Antimicrobial and Anti-inflammatory Activities

Another study synthesized imidazolyl acetic acid derivatives, including analogs of "5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine," evaluating their anti-inflammatory and analgesic activities. Some compounds exhibited significant anti-inflammatory effects and analgesic activity, indicating their potential for treating inflammatory diseases (Maha M. A. Khalifa, Nayira Abdelbaky, 2008).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, and any precautions that should be taken when handling it.

Orientations Futures

This could include potential applications of the compound, areas for further research, and any known limitations or challenges.

Propriétés

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c8-6-2-1-5(12-6)4-3-7(9)11-10-4/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOHWTUHWAZFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396687 | |

| Record name | 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine | |

CAS RN |

502133-09-7 | |

| Record name | 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B1608192.png)

![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608209.png)

![Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B1608210.png)